molecular formula C8H17NO5 B13249613 (2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate

(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate

Cat. No.: B13249613
M. Wt: 207.22 g/mol
InChI Key: NRWIJHDNNLRDTJ-NUBCRITNSA-N
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Description

(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a tert-butoxy group, and a keto group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of tert-butyl hydroperoxide in the presence of a suitable catalyst to achieve the desired tert-butoxy protection . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact . The use of flow microreactors allows for continuous production, which is beneficial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism by which (2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the tert-butoxy group provides steric hindrance that can influence the compound’s binding affinity and selectivity. The keto group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C8H15NO4.H2O/c1-8(2,3)13-6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H2/t5-;/m1./s1

InChI Key

NRWIJHDNNLRDTJ-NUBCRITNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)N.O

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N.O

Origin of Product

United States

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